molecular formula C16H21N3O5S B046985 Karnamicin B2 CAS No. 122535-52-8

Karnamicin B2

Cat. No. B046985
M. Wt: 367.4 g/mol
InChI Key: QQDOGBLWDPUNRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kanamycin B2 is an aminoglycoside antibiotic that is commonly used in scientific research. It is a derivative of kanamycin A and is known for its ability to inhibit bacterial protein synthesis. Kanamycin B2 has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

Kanamycin B2 is commonly used in scientific research as an antibiotic for the selection of bacteria that have been genetically modified. It is also used as a tool to study bacterial protein synthesis and the mechanisms of antibiotic resistance. Kanamycin B2 has been used in a wide range of research areas, including microbiology, biochemistry, and molecular biology.

Mechanism Of Action

Kanamycin B2 works by binding to the 30S subunit of bacterial ribosomes, which inhibits protein synthesis. It specifically targets the decoding center of the ribosome, which is responsible for the accurate translation of genetic information. Kanamycin B2 causes misreading of the genetic code, leading to the production of non-functional proteins and ultimately bacterial cell death.

Biochemical And Physiological Effects

Kanamycin B2 has a number of biochemical and physiological effects on bacterial cells. It disrupts the integrity of the bacterial cell membrane, leading to an increase in permeability and a loss of cellular contents. Kanamycin B2 also causes the formation of abnormal ribosomes, which further inhibits protein synthesis. These effects ultimately lead to bacterial cell death.

Advantages And Limitations For Lab Experiments

Kanamycin B2 is a valuable tool for scientific research due to its ability to selectively inhibit bacterial protein synthesis. It is also relatively easy to use and has a low toxicity compared to other antibiotics. However, one limitation of kanamycin B2 is that it can be unstable in solution, which can affect its activity. It is also important to note that kanamycin B2 is not effective against all bacterial species, and some bacteria may be resistant to its effects.

Future Directions

There are a number of future directions for research involving kanamycin B2. One area of interest is the development of new derivatives of kanamycin B2 that are more effective against antibiotic-resistant bacteria. Another area of research is the study of the mechanisms of antibiotic resistance, which could lead to the development of new strategies for combating bacterial infections. Additionally, there is potential for the use of kanamycin B2 in the treatment of other diseases, such as cancer, due to its ability to inhibit protein synthesis.

Synthesis Methods

Kanamycin B2 is synthesized from kanamycin A through a series of chemical reactions. The process involves the modification of the 6'-hydroxyl group of kanamycin A to form the 6'-amino derivative, which is then acetylated to form kanamycin B. Kanamycin B is then oxidized to form kanamycin B2. The synthesis of kanamycin B2 is a complex process that requires specialized equipment and expertise.

properties

CAS RN

122535-52-8

Product Name

Karnamicin B2

Molecular Formula

C16H21N3O5S

Molecular Weight

367.4 g/mol

IUPAC Name

3-hydroxy-6-[2-(4-hydroxypentyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxamide

InChI

InChI=1S/C16H21N3O5S/c1-8(20)5-4-6-10-18-9(7-25-10)11-14(23-2)15(24-3)13(21)12(19-11)16(17)22/h7-8,20-21H,4-6H2,1-3H3,(H2,17,22)

InChI Key

QQDOGBLWDPUNRM-UHFFFAOYSA-N

SMILES

CC(CCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O

Canonical SMILES

CC(CCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O

Origin of Product

United States

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